molecular formula C5H2BrN3OS B1439959 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1223490-45-6

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1439959
CAS No.: 1223490-45-6
M. Wt: 232.06 g/mol
InChI Key: DXQBDFKUPBTBCB-UHFFFAOYSA-N
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Description

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel and efficient one-pot method has been developed for the synthesis of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. This method involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction conditions typically include the use of appropriate catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for large-scale production. This method’s efficiency and simplicity make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and dienophiles for cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce fused heterocyclic compounds.

Scientific Research Applications

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:

Comparison with Similar Compounds

2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be compared with other similar compounds, such as:

These compounds share a similar thiadiazole-pyrimidine scaffold but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBDFKUPBTBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N(C1=O)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223490-45-6
Record name 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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